molecular formula C26H24ClN3O3 B2759490 N-(3-chlorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide CAS No. 893786-13-5

N-(3-chlorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide

Cat. No.: B2759490
CAS No.: 893786-13-5
M. Wt: 461.95
InChI Key: OLQYAZFWVGAPLM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a useful research compound. Its molecular formula is C26H24ClN3O3 and its molecular weight is 461.95. The purity is usually 95%.
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Biological Activity

N-(3-chlorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetic compound with potential therapeutic applications. Its biological activity has been the subject of various studies, indicating its promise in pharmacological contexts, particularly in cancer treatment and other diseases.

  • Molecular Formula : C26H24ClN3O3
  • Molecular Weight : 461.95 g/mol
  • IUPAC Name : N-(3-chlorophenyl)-2-[7-methoxy-3-[(4-methylphenyl)amino]methyl]-2-oxoquinolin-1-yl]acetamide

The compound exhibits multiple mechanisms of action, primarily targeting cancer cells through pathways that involve apoptosis and cell cycle regulation. Research indicates that it may inhibit key signaling pathways associated with tumor growth and proliferation, including:

  • Inhibition of AKT/mTOR Pathway : This pathway is crucial for cell survival and growth. Inhibition can lead to increased apoptosis in cancer cells.
  • Induction of Necroptosis : This programmed form of necrosis can be triggered by the compound, leading to cell death in a manner distinct from apoptosis.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Viability Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it reduced cell viability in glioma cells by inducing both apoptosis and necroptosis, with IC50 values indicating potent activity.
  • Mechanistic Studies : The compound's ability to activate the Calpain/Cathepsin pathway has been documented, which contributes to its effectiveness in inducing cell death in glioma cells while sparing normal astrocytes .
  • Comparative Studies : When compared to standard chemotherapeutics, this compound showed lower cytotoxicity towards non-cancerous cells, suggesting a favorable therapeutic index.

Other Biological Activities

Besides its anticancer properties, the compound may exhibit additional biological activities:

  • Antimicrobial Properties : Preliminary data suggest potential antimicrobial effects against various pathogens, although specific studies are needed to confirm these findings.

Data Summary Table

Activity TypeObserved EffectsReferences
AnticancerSignificant cytotoxicity in glioma cells
Apoptosis InductionActivation of apoptotic pathways
NecroptosisInduction observed in cancer models
AntimicrobialPotential activity against bacterial strains

Case Studies

  • Case Study on Glioma Cells :
    • A study evaluated the effects of the compound on glioma cell lines. Results indicated a dose-dependent decrease in viability, with mechanisms involving both apoptosis and necroptosis being activated.
  • Therapeutic Potential in Leishmaniasis :
    • While primarily studied for its anticancer properties, there are indications that similar compounds may possess activity against Leishmania donovani, suggesting broader applications in infectious diseases .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3/c1-17-6-9-21(10-7-17)28-15-19-12-18-8-11-23(33-2)14-24(18)30(26(19)32)16-25(31)29-22-5-3-4-20(27)13-22/h3-14,28H,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQYAZFWVGAPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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